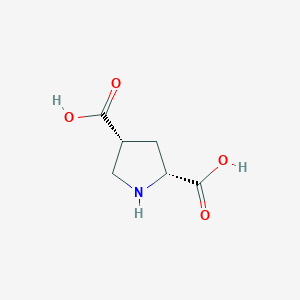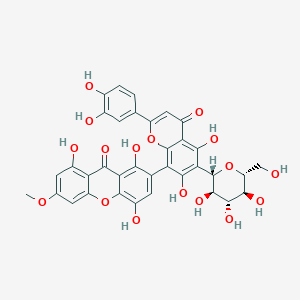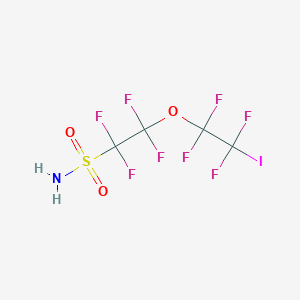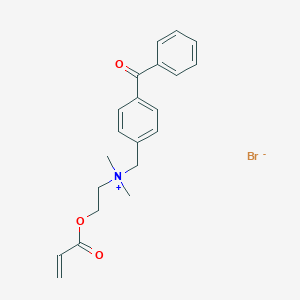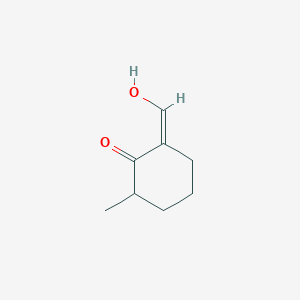
(2Z)-2-(Hydroxymethylidene)-6-methylcyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-(Hydroxymethylidene)-6-methylcyclohexan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as levoglucosenone and is a ketone derivative of levoglucosan, a naturally occurring sugar found in wood smoke. Levoglucosenone has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of levoglucosenone is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways involved in various physiological processes.
Biochemical and Physiological Effects
Levoglucosenone has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of antimicrobial agents. Levoglucosenone has also been found to exhibit antitumor activity by inducing apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
Levoglucosenone has several advantages for lab experiments. It is readily available and can be synthesized using various methods. It is also stable and can be stored for long periods without degradation. However, levoglucosenone has some limitations for lab experiments. It is highly reactive and can undergo various chemical reactions, making it challenging to study its mechanism of action in vivo. Additionally, its solubility in water is limited, making it difficult to administer orally.
Zukünftige Richtungen
Levoglucosenone has several potential future directions. It can be further studied for its potential applications in drug development, particularly for the treatment of bacterial and fungal infections and cancer. Additionally, its anti-inflammatory properties can be explored for the development of anti-inflammatory agents. Levoglucosenone can also be studied for its potential applications in the food and cosmetics industries, particularly as a flavoring agent and fragrance, respectively. Further research can also be conducted to understand its mechanism of action and its potential interactions with other compounds.
In conclusion, levoglucosenone is a promising compound with potential applications in various fields. Its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied and discussed. Further research is needed to fully understand its potential applications and interactions with other compounds.
Synthesemethoden
Levoglucosenone can be synthesized using different methods, including pyrolysis of cellulose, oxidation of levoglucosan, and acid-catalyzed dehydration of glucose. However, the most common method for synthesizing levoglucosenone is the pyrolysis of cellulose. In this method, cellulose is heated at high temperatures in the presence of an inert gas, which leads to the formation of levoglucosan. Levoglucosan is then oxidized to form levoglucosenone.
Wissenschaftliche Forschungsanwendungen
Levoglucosenone has been extensively studied for its potential applications in various fields, including pharmaceuticals, cosmetics, and food industries. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties, making it a potential candidate for drug development. Levoglucosenone has also been used as a flavoring agent in the food industry and as a fragrance in cosmetics.
Eigenschaften
CAS-Nummer |
142179-19-9 |
|---|---|
Produktname |
(2Z)-2-(Hydroxymethylidene)-6-methylcyclohexan-1-one |
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
(2Z)-2-(hydroxymethylidene)-6-methylcyclohexan-1-one |
InChI |
InChI=1S/C8H12O2/c1-6-3-2-4-7(5-9)8(6)10/h5-6,9H,2-4H2,1H3/b7-5- |
InChI-Schlüssel |
PRSLDITYOZTECZ-ALCCZGGFSA-N |
Isomerische SMILES |
CC1CCC/C(=C/O)/C1=O |
SMILES |
CC1CCCC(=CO)C1=O |
Kanonische SMILES |
CC1CCCC(=CO)C1=O |
Synonyme |
1-Cyclohexene-1-carboxaldehyde, 2-hydroxy-3-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



